molecular formula C15H14N2O3 B13982702 N-(2-nitrophenyl)-3-phenylpropanamide

N-(2-nitrophenyl)-3-phenylpropanamide

Cat. No.: B13982702
M. Wt: 270.28 g/mol
InChI Key: PKZADCQYMPQYHD-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method is the acylation of 2-nitroaniline using 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(2-aminophenyl)-3-phenylpropanamide.

    Substitution: Derivatives with different functional groups replacing the nitro group.

    Oxidation: Oxidized derivatives of the phenylpropanamide moiety.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: N-(2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of the nitrophenyl and phenylpropanamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

PKZADCQYMPQYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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